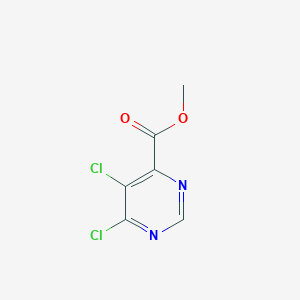
3-(aminomethyl)adamantan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(aminomethyl)adamantan-1-ol hydrochloride” is a chemical compound with the molecular formula C11H20ClNO . It has a molecular weight of 217.74 g/mol . The IUPAC name for this compound is (5S,7R)-3-(aminomethyl)adamantan-1-ol hydrochloride .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . One method involves the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride with the system H2O-CBrCl3 in the presence of W(CO)6 activated by pyridine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-dimensional framework of carbon atoms, known as an adamantane core, with a hydroxyl (-OH) and an aminomethyl (-CH2NH2) group attached . The InChI code for this compound is 1S/C11H19NO.ClH/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10;/h8-9,13H,1-7,12H2;1H/t8-,9+,10?,11?; .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 274-276°C . The compound has a topological polar surface area of 46.2 Ų, a rotatable bond count of 1, and a complexity of 224 .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Oxidation and Synthesis of Adamantane Derivatives : Adamantan-1-ol is a crucial intermediate in the synthesis of various adamantane derivatives, including memantine and rimantadine. The oxidation of adamantane with pentafluoroperoxybenzoic acid catalyzed by RuCl3·3H2O is reported to selectively produce adamantan-1-ol, demonstrating its significance in synthetic chemistry for creating efficient antioxidant additives and improving the rheological characteristics of oils at low temperatures (Khusnutdinov & Oshnyakova, 2015).
Pharmacological and Biological Applications
- Antiviral Activity : Research on adamantyl-containing β-aminoketones and related compounds shows their potential antiviral activity. The study of adamantyl-containing β-aminoketones, including N,N-dialkyl-3-(1-adamantyl)-1-aminopropan-3-one hydrochlorides, demonstrates their synthesis and characterization with respect to antiviral properties, highlighting the broader utility of adamantane derivatives in developing new biologically active compounds (Makarova et al., 2001).
Advanced Materials and Drug Delivery Systems
- Host–Guest Chemistry : The study on host–guest complexation between β-cyclodextrin and bio-conjugatable adamantane derivatives provides insights into designing efficient drug delivery systems. Understanding the inclusion behaviors toward an array of adamantane derivatives by β-cyclodextrin demonstrates the potential for creating nanomedicine with hierarchical structures, where adamantane derivatives can act as guests in cyclodextrin-based hosts (Wang et al., 2021).
Potential Anti-inflammatory Agents
- Structural and Spectroscopic Characterization : A comprehensive investigation on the molecular structure, electronic properties, and vibrational spectra of adamantane derivatives, identified as potential anti-inflammatory agents, showcases the applicability of these compounds in predicting their mechanism of biological activity. The study provides a deeper understanding of the properties of adamantane derivatives, which could help in the development of new anti-inflammatory drugs (Al-Tamimi et al., 2014).
Safety and Hazards
The safety information for “3-(aminomethyl)adamantan-1-ol hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)adamantan-1-ol hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with hydroxylamine hydrochloride to form 1-aminoadamantane-3-carboxaldehyde, which is then reduced with sodium borohydride to form 3-(aminomethyl)adamantane-1-ol. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "1-adamantanecarboxaldehyde", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-adamantanecarboxaldehyde is reacted with hydroxylamine hydrochloride in ethanol at room temperature to form 1-aminoadamantane-3-carboxaldehyde.", "Step 2: 1-aminoadamantane-3-carboxaldehyde is reduced with sodium borohydride in methanol at 0-5°C to form 3-(aminomethyl)adamantane-1-ol.", "Step 3: Hydrochloric acid is added to the product to form the hydrochloride salt, 3-(aminomethyl)adamantan-1-ol hydrochloride." ] } | |
Numéro CAS |
128487-54-7 |
Formule moléculaire |
C11H20ClNO |
Poids moléculaire |
217.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



